
Tafamidis meglumine
Übersicht
Beschreibung
Diese Verbindung wird hauptsächlich auf ihr Potenzial zur Behandlung genetischer Erkrankungen wie familiärer Amyloid-Kardiomyopathie und familiärer Amyloid-Polyneuropathie untersucht .
Herstellungsmethoden
Die Synthese von Fx-1006A beinhaltet die Herstellung von Tafamidis-Meglumin, einem potenten und selektiven Transthyretin-Stabilisator. Der Syntheseweg umfasst die Reaktion spezifischer chemischer Zwischenprodukte unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden beinhalten die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
The synthesis of Fx-1006A involves the preparation of tafamidis meglumine, which is a potent and selective transthyretin stabilizer. The synthetic route includes the reaction of specific chemical intermediates under controlled conditions to achieve the desired product. Industrial production methods involve the use of high-purity reagents and stringent reaction conditions to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Fx-1006A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Transthyretin Amyloid Cardiomyopathy (ATTR-CM)
Tafamidis meglumine has been approved for treating ATTR-CM, a condition characterized by the accumulation of amyloid deposits in the heart, leading to heart failure. The pivotal ATTR-ACT study demonstrated that patients receiving tafamidis had significantly lower rates of all-cause mortality and cardiovascular-related hospitalizations compared to those on placebo.
- Study Findings :
Familial Amyloid Polyneuropathy (FAP)
In patients with FAP, particularly those with the Val30Met mutation, tafamidis has shown efficacy in slowing neurological deterioration and preserving quality of life. Clinical trials have indicated that treatment with tafamidis leads to significant improvements in neuropathy scores and nutritional status.
- Clinical Outcomes :
Long-Term Efficacy and Safety
Long-term studies have highlighted the sustained benefits of tafamidis treatment over extended periods. In an ongoing long-term extension study following the ATTR-ACT trial, patients initially treated with tafamidis exhibited better survival rates compared to those who started on placebo.
- Data Summary :
- Median follow-up was approximately 58 months, indicating a significant survival advantage for continuous tafamidis users (44.9% mortality) versus those transitioning from placebo (62.7% mortality) .
- The safety profile remains favorable, with adverse events reported at rates comparable to placebo groups .
Case Study: ATTR-CM Patient Management
A cohort study involving patients diagnosed with ATTR-CM treated with tafamidis revealed:
-
Patient Demographics :
- Mean age: 72 years; predominantly male.
- Baseline NYHA class: Majority in class II or III.
- Results :
Wirkmechanismus
Fx-1006A exerts its effects by binding selectively to the transthyretin protein and stabilizing its tetrameric form. This prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the formation of amyloid fibrils. By stabilizing the tetramer, Fx-1006A inhibits the misfolding and aggregation of transthyretin, thereby preventing the formation of amyloid deposits .
Vergleich Mit ähnlichen Verbindungen
Fx-1006A ist einzigartig in seiner Fähigkeit, Transthyretin selektiv zu stabilisieren und die Amyloidbildung zu hemmen. Ähnliche Verbindungen umfassen:
Diflunisal: Ein nichtsteroidales Antirheumatikum, das auch Transthyretin stabilisiert, aber einen anderen Wirkmechanismus hat.
AG10: Ein kleines Molekül, das an Transthyretin bindet und seine tetraomere Form stabilisiert, ähnlich wie Fx-1006A.
Fx-1006A zeichnet sich durch seine hohe Selektivität und Potenz bei der Stabilisierung von Transthyretin und der Verhinderung der Amyloidbildung aus.
Biologische Aktivität
Tafamidis meglumine, marketed under the brand name Vyndaqel, is a small-molecule drug primarily used in the treatment of transthyretin amyloidosis (ATTR), specifically for patients with transthyretin amyloid cardiomyopathy (ATTR-CM) and transthyretin amyloid polyneuropathy (ATTR-PN). This compound functions as a kinetic stabilizer of transthyretin (TTR), preventing its dissociation into monomers that can misfold and aggregate into amyloid fibrils, which are responsible for the pathophysiology of these conditions.
Tafamidis binds selectively to TTR, stabilizing its tetrameric form and thereby inhibiting the formation of amyloid deposits. This mechanism is crucial as it disrupts the amyloid cascade, which is a hallmark of ATTR pathology. The stabilization effect has been demonstrated in various studies, showing that tafamidis can stabilize both wild-type TTR and multiple TTR variants associated with hereditary forms of the disease .
Clinical Efficacy
Phase 3 Clinical Trials:
The pivotal ATTR-ACT trial assessed the efficacy of tafamidis in patients with ATTR-CM. In this multicenter, double-blind, placebo-controlled study involving 441 patients, tafamidis was shown to significantly reduce all-cause mortality and cardiovascular-related hospitalizations compared to placebo. The results indicated a 30% reduction in mortality risk and a 32% reduction in hospitalization rates over a 30-month period .
Long-Term Extension Studies:
Following the ATTR-ACT trial, many patients transitioned to long-term extension studies where they continued receiving tafamidis. Data from these studies revealed that patients who were initially treated with tafamidis had better survival rates compared to those who were switched from placebo to tafamidis later on. For instance, in a follow-up analysis, continuous treatment with tafamidis resulted in a hazard ratio of 0.59 for all-cause mortality compared to the placebo group .
Safety Profile
Tafamidis has been generally well tolerated across various studies. The most common adverse effects reported include mild gastrointestinal disturbances and headache; however, serious adverse events were rare. A comprehensive safety analysis indicated no significant new safety findings over time, reinforcing its favorable safety profile in long-term use .
Research Findings and Case Studies
Study | Population | Dosage | Outcomes |
---|---|---|---|
ATTR-ACT | 441 patients with ATTR-CM | 20 mg or 80 mg once daily | Reduced all-cause mortality by 30% |
Long-Term Extension | Patients from ATTR-ACT | Transitioned to tafamidis free acid (equivalent to 80 mg) | Hazard ratio for mortality: 0.59 |
Efficacy Study | Patients with variant TTR amyloidosis | 80 mg once daily | Significant reduction in functional decline |
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJDBUPLRMRBAB-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915094 | |
Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fx-1006A is a first-in-class, disease-modifying compound that is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the transthyretin protein (TTR), which is associated with amyloidosis. | |
Record name | Fx-1006A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05352 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
951395-08-7 | |
Record name | Tafamidis meglumine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951395-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tafamidis meglumine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951395087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAFAMIDIS MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7CF08A1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tafamidis meglumine?
A1: this compound is a small molecule that selectively binds to transthyretin (TTR) [, , , ]. It acts as a kinetic stabilizer, binding to the thyroxine-binding sites of the TTR tetramer and inhibiting its dissociation into monomers []. This dissociation is the rate-limiting step in the amyloidogenic process, where misfolded TTR monomers aggregate to form amyloid fibrils [, ]. By stabilizing the tetrameric form, this compound prevents amyloid fibril formation and subsequent deposition in tissues and organs [].
Q2: How does this compound's mechanism differ from other potential therapies for TTR amyloidosis?
A2: While this compound focuses on stabilizing the native TTR tetramer, other therapeutic approaches target different stages of the amyloidogenic cascade. These include:
- Gene silencing therapies: These aim to reduce the production of TTR, both wild-type and variant, thereby lowering the overall concentration of amyloidogenic protein [, ]. Patisiran and Inotersen are examples of such therapies [, ].
- Amyloid fibril disruptors: These agents aim to break down existing amyloid deposits. Although promising, this approach is still in development [].
Q3: What is the significance of this compound binding to the thyroxine-binding sites of TTR?
A3: TTR normally functions as a transporter for thyroxine (T4) and retinol-binding protein []. This compound's binding to the T4 binding sites is significant for two reasons:
- Specificity: The binding is highly specific, ensuring minimal off-target effects and interactions with other proteins or pathways [, ].
- Stabilization: Binding to these sites stabilizes the weaker dimer-dimer interface of the TTR tetramer, which is crucial for preventing dissociation into amyloidogenic monomers [, ].
Q4: Does this compound stabilize all TTR variants equally?
A4: While this compound effectively stabilizes wild-type TTR and many amyloidogenic variants, the degree of stabilization can vary depending on the specific mutation []. Some mutations result in TTR variants that are inherently less stable, potentially impacting the efficacy of this compound [].
Q5: What is the molecular formula and weight of this compound?
A5: Please refer to publicly available drug information resources for this information.
Q6: Is there spectroscopic data available for this compound?
A6: Spectroscopic data is essential for compound characterization. Refer to publicly available resources or the drug manufacturer for this information.
Q7: How does the structure of this compound relate to its activity?
A7: Specific structural features of this compound are responsible for its high affinity and selectivity for the TTR tetramer. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and effective TTR stabilizers. Detailed SAR studies would provide valuable insights into the key pharmacophores and their contribution to binding affinity and stabilization [].
Q8: What is known about the stability of this compound under various conditions?
A8: Stability data under various storage conditions (temperature, humidity, light) is crucial for drug development and formulation. Please refer to the drug manufacturer’s information for detailed stability profiles.
Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?
A9: this compound was initially available as 20mg capsules []. To enhance patient convenience, a new formulation, Tafamidis free acid 61mg capsules, was developed and shown to be bioequivalent to the 80mg dose of this compound [, ]. This highlights the ongoing research to improve drug delivery and patient compliance.
Q10: What is the pharmacokinetic profile of this compound?
A10: Pharmacokinetic studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. This data is essential for determining appropriate dosage regimens. Detailed information can be found in the drug label and relevant publications [].
Q11: What is the relationship between this compound plasma concentration and its pharmacodynamic effects?
A11: Research has shown a direct relationship between this compound binding site occupancy on TTR and its stabilizing effect []. Higher this compound concentrations lead to greater TTR stabilization and subsequently impact disease progression markers like NT-proBNP levels, Kansas City Cardiomyopathy Questionnaire scores, and six-minute walk test distance [].
Q12: What preclinical models have been used to study this compound's efficacy?
A12: Preclinical studies utilizing cell-based assays and animal models of ATTR amyloidosis are essential for evaluating drug efficacy before human trials []. The specific models used, the methodology, and the key findings would be valuable information for researchers.
Q13: What are the key clinical trial findings supporting this compound’s efficacy in treating ATTR amyloidosis?
A13: The pivotal Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) demonstrated the efficacy of Tafamidis in treating ATTR-CM [, , , , , ]. Tafamidis significantly reduced all-cause mortality, cardiovascular-related hospitalizations, and functional decline compared to placebo [, , ]. Furthermore, the long-term extension (LTE) study provided valuable insights into the long-term benefits of Tafamidis treatment [, , ]. It showcased a sustained delay in neurological progression and preservation of nutritional status in patients treated with Tafamidis for up to 5.5 years [].
Q14: What is the safety profile of this compound?
A14: While this compound is generally well-tolerated, it’s essential to consult the drug label and relevant research for a comprehensive safety profile. This information is crucial for understanding potential adverse effects and drug interactions.
Q15: Have there been any studies investigating targeted delivery of this compound to specific tissues affected by ATTR amyloidosis?
A15: Targeted drug delivery systems aim to increase drug concentration at the site of action while minimizing systemic exposure and potential side effects []. Research focusing on targeted delivery of this compound, especially to cardiac tissue, would be of great interest.
Q16: Are there specific biomarkers that can be used to monitor this compound treatment response or predict treatment efficacy?
A16: Biomarkers are essential tools for diagnosis, prognosis, and monitoring treatment response []. While the current research utilizes markers like NT-proBNP levels, KCCQ scores, and 6MWT distance, further research is needed to identify more sensitive and specific biomarkers for ATTR-CM.
Q17: Is there potential for developing resistance to this compound, and are there any known cross-resistances with other compounds?
A17: While the current research doesn't highlight specific instances of Tafamidis resistance, investigating the possibility of emerging resistance mechanisms is crucial for long-term treatment strategies []. Understanding potential cross-resistances with other TTR stabilizers or alternative therapies is also essential.
Q18: What are the limitations of the current analytical methods used to characterize and quantify this compound, and are there any emerging techniques that could improve upon these limitations?
A18: Analytical techniques are vital for characterizing, quantifying, and monitoring this compound [, ]. Research focusing on developing more sensitive, specific, and robust analytical methods is always valuable.
Q19: What is the environmental impact of this compound production and disposal, and are there any sustainable practices or alternatives being explored?
A19: Evaluating the environmental impact of pharmaceuticals is crucial for sustainable drug development []. Research focusing on green chemistry approaches to this compound synthesis, eco-friendly formulations, and responsible waste management strategies would be beneficial.
Q20: What are the key historical milestones and future directions in the research and development of this compound and other therapies for ATTR amyloidosis?
A20: Understanding the historical context, key discoveries, and challenges faced in developing this compound provides valuable insights for future research []. Exploring emerging therapies like gene editing, RNA interference, and small molecule disruptors of amyloid fibrils holds promise for more effective treatments for ATTR amyloidosis [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.